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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for loading cells with SBFI-AM, the cell-

permeant form of the sodium indicator Sodium-binding Benzofuran Isophthalate (SBFI), to

measure intracellular sodium concentrations ([Na⁺]ᵢ).

Introduction
SBFI is a fluorescent indicator dye used for the ratiometric measurement of intracellular sodium

concentrations. It is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺. The

acetoxymethyl (AM) ester form, SBFI-AM, is a membrane-permeant version of the dye that can

be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group,

trapping the active, cell-impermeant form of SBFI in the cytoplasm. The tetraammonium salt

form of SBFI is cell-impermeant and is typically used for in vitro calibrations or for direct

introduction into cells via microinjection.[1][2] This protocol focuses on the loading of SBFI-AM

into cell populations for fluorescence microscopy or plate reader-based assays.

SBFI is approximately 18-fold more selective for Na⁺ over K⁺.[3] The ratiometric nature of SBFI

allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities

at two different excitation wavelengths is largely independent of dye concentration, path length,

and instrumental efficiency.[3] When bound to Na⁺, SBFI is excited at approximately 340 nm,
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while the Na⁺-free form is excited at around 380 nm.[3] The emission for both is monitored at

approximately 505 nm.[3]

Materials and Reagents
SBFI-AM (Sodium-binding Benzofuran Isophthalate, Acetoxymethyl Ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., Tyrode's

solution)

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

Probenecid

Cells of interest

Black-walled, clear-bottom microplates (for plate reader assays) or appropriate imaging

chambers/slides

Experimental Protocols
Reagent Preparation
3.1.1. SBFI-AM Stock Solution (1-5 mM)

Prepare the SBFI-AM stock solution in high-quality, anhydrous DMSO.

Briefly centrifuge the vial of SBFI-AM to collect all the powder at the bottom.

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 1-5 mM.

Vortex thoroughly to ensure the dye is fully dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C, protected from light and moisture.
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3.1.2. Pluronic® F-127 Stock Solution (10-20% w/v)

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble dyes like

SBFI-AM in aqueous media.[4][5]

Prepare a 10% (w/v) solution in water or a 20% (w/v) solution in DMSO.[4][6]

Heating to approximately 40-50°C may be required to fully dissolve the Pluronic® F-127.[5]

Store the solution at room temperature. Do not refrigerate, as this can cause the solution to

solidify. If it does, gently warm and vortex until it returns to a liquid state.[4]

3.1.3. Probenecid Stock Solution (25-100 mM)

Probenecid is an organic anion transporter inhibitor that helps to prevent the leakage of the de-

esterified dye from the cells.[7][8]

To prepare a 25 mM stock solution, dissolve probenecid in 1 M NaOH to a concentration of

240 mg/mL and then dilute with buffer to the final desired concentration.

Store the stock solution at 4°C for short-term use or aliquot and freeze for long-term storage.

3.1.4. Loading Buffer Prepare a physiological buffer such as HBSS or Tyrode's solution,

buffered with HEPES to maintain physiological pH.

SBFI-AM Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.

Cell Preparation: Plate the cells on a suitable vessel for your experiment (e.g., black-walled,

clear-bottom 96-well plate for a plate reader, or glass-bottom dishes for microscopy) and

allow them to adhere and reach the desired confluency.

Prepare Loading Solution:

Thaw the SBFI-AM and Pluronic® F-127 stock solutions.
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In a microcentrifuge tube, mix equal volumes of the SBFI-AM stock solution and the 20%

Pluronic® F-127 stock solution.[4]

Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve a final SBFI-AM

concentration in the range of 1-10 µM. The final concentration of Pluronic® F-127 should

be around 0.02-0.04%.

Cell Loading:

Remove the culture medium from the cells.

Wash the cells once with the pre-warmed loading buffer.

Add the loading solution to the cells.

Incubate the cells for 30-90 minutes at room temperature or 37°C. Loading at room

temperature may reduce dye compartmentalization.[4]

De-esterification and Dye Leakage Prevention:

After the loading incubation, remove the loading solution.

Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any

extracellular dye.

Add fresh loading buffer, this time containing 1-2.5 mM probenecid, to the cells.

Incubate for an additional 15-30 minutes to allow for complete de-esterification of the

SBFI-AM and to inhibit dye leakage.

Measurement:

Proceed with your experiment and measure the fluorescence.

For ratiometric measurements, alternately excite the sample at 340 nm and 380 nm and

record the emission at 505 nm.
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The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) is

proportional to the intracellular sodium concentration.

Data Presentation
Parameter Recommended Range Notes

SBFI-AM Stock Concentration 1-5 mM in anhydrous DMSO
Aliquot and store at -20°C to

prevent degradation.

Pluronic® F-127 Stock Conc. 10% in H₂O or 20% in DMSO Store at room temperature.

Probenecid Stock

Concentration
25-100 mM

Dissolve in NaOH before

diluting in buffer.

Final SBFI-AM Concentration 1-10 µM
Optimize for your specific cell

type.

Final Pluronic® F-127 Conc. 0.02-0.04% (v/v) Aids in dye solubilization.

Final Probenecid

Concentration
1-2.5 mM Prevents dye leakage.

Loading Incubation Time 30-90 minutes
Varies with cell type and

temperature.

Loading Temperature Room Temperature or 37°C
Room temperature may reduce

compartmentalization.

De-esterification Time 15-30 minutes
Allows for complete cleavage

of AM esters.

Excitation Wavelengths
340 nm (Na⁺-bound) / 380 nm

(Na⁺-free)
For ratiometric measurement.

Emission Wavelength ~505 nm
Collect emission at this

wavelength.

Mandatory Visualizations
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Reagent Preparation Cell Loading & De-esterification

Measurement

Prepare 1-5 mM SBFI-AM
in anhydrous DMSO

Prepare Loading Solution
(SBFI-AM + Pluronic® F-127 in Buffer)

Prepare 10-20% Pluronic® F-127 Prepare 25-100 mM Probenecid Prepare Loading Buffer
(e.g., HBSS + HEPES) Plate and Culture Cells

Wash Cells with Buffer

Add Loading Solution to Cells

Incubate (30-90 min)

Wash Cells to Remove
Extracellular Dye

Add Buffer with Probenecid

Incubate (15-30 min)

Measure Fluorescence
(Ex: 340/380 nm, Em: 505 nm)

Calculate F340/F380 Ratio

Analyze Data

Click to download full resolution via product page

SBFI-AM cell loading and measurement workflow.
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Simplified signaling pathway of intracellular sodium.
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Issue Possible Cause Suggested Solution

Low fluorescence signal - Insufficient dye loading

- Increase SBFI-AM

concentration or incubation

time. - Ensure Pluronic® F-127

is used to aid solubilization.

- Dye precipitation
- Ensure SBFI-AM is fully

dissolved in the loading buffer.

- Cell death

- Check cell viability after

loading. Reduce dye

concentration or incubation

time if necessary.

High background fluorescence
- Incomplete removal of

extracellular dye

- Increase the number and

volume of washes after

loading.

- Dye leakage from cells

- Ensure probenecid is

included in the final incubation

and measurement buffer.

Inconsistent results - Variable dye loading
- Ensure consistent cell density

and incubation conditions.

- Photobleaching
- Reduce excitation light

intensity or exposure time.

Dye compartmentalization
- Loading at physiological

temperature

- Try loading cells at room

temperature to minimize

uptake into organelles.[4]

Conclusion
The successful measurement of intracellular sodium using SBFI-AM relies on careful

optimization of the loading protocol for the specific cell type under investigation. Key factors to

consider are the dye concentration, incubation time and temperature, and the use of reagents

like Pluronic® F-127 and probenecid to enhance dye loading and retention. By following this

detailed protocol and troubleshooting guide, researchers can obtain reliable and reproducible
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measurements of intracellular sodium dynamics, providing valuable insights into cellular

physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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